Cas no 101093-93-0 (2-(2-Phenoxyethoxy)benzoic Acid)

2-(2-Phenoxyethoxy)benzoic Acid Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid,2-(2-phenoxyethoxy)-
- 2-(2-phenoxyethoxy)benzoic acid
- 2-(2-PHENOXY-ETHOXY)-BENZOIC ACID
- 2-(1-TRITYL-1H-TETRAZOL-5-YL)PHENYLBORONIC ACID
- 2-(2-Phenoxy-aethoxy)-benzoesaeure
- Benzoic acid,2-(2-phenoxyethoxy)
- CS-0218084
- MFCD02724891
- SMR000061087
- HMS2186F09
- AN-329/13481005
- Z56820985
- Opera_ID_1907
- AKOS000114540
- SCHEMBL2452436
- 101093-93-0
- Enamine_002088
- DTXSID50368248
- MLS000081810
- HMS1399O20
- CHEMBL1508435
- EN300-00075
- BEA09393
- 2-(2-phenoxyethoxy)benzoicacid
- 2-(2-phenoxy-ethoxy)benzoic acid
- Benzoic acid, 2-(2-phenoxyethoxy)-
- 2-(2-Phenoxyethoxy)benzoic Acid
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- Inchi: InChI=1S/C15H14O4/c16-15(17)13-8-4-5-9-14(13)19-11-10-18-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17)
- InChI Key: XTODKUCZLUADDH-UHFFFAOYSA-N
- SMILES: OC(C1=CC=CC=C1OCCOC1=CC=CC=C1)=O
Computed Properties
- Exact Mass: 258.08900
- Monoisotopic Mass: 258.08920892g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.8Ų
- XLogP3: 3.2
Experimental Properties
- PSA: 55.76000
- LogP: 2.84260
2-(2-Phenoxyethoxy)benzoic Acid Security Information
2-(2-Phenoxyethoxy)benzoic Acid Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-(2-Phenoxyethoxy)benzoic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P321478-50mg |
2-(2-Phenoxyethoxy)benzoic Acid |
101093-93-0 | 50mg |
$ 50.00 | 2022-06-03 | ||
TRC | P321478-500mg |
2-(2-Phenoxyethoxy)benzoic Acid |
101093-93-0 | 500mg |
$ 320.00 | 2022-06-03 | ||
A2B Chem LLC | AA04654-500mg |
2-(2-Phenoxyethoxy)benzoic acid |
101093-93-0 | 95% | 500mg |
$220.00 | 2024-04-20 | |
A2B Chem LLC | AA04654-1g |
2-(2-Phenoxyethoxy)benzoic acid |
101093-93-0 | 95% | 1g |
$305.00 | 2024-04-20 | |
A2B Chem LLC | AA04654-100mg |
2-(2-Phenoxyethoxy)benzoic acid |
101093-93-0 | 95% | 100mg |
$105.00 | 2024-04-20 | |
TRC | P321478-100mg |
2-(2-Phenoxyethoxy)benzoic Acid |
101093-93-0 | 100mg |
$ 95.00 | 2022-06-03 | ||
A2B Chem LLC | AA04654-5g |
2-(2-Phenoxyethoxy)benzoic acid |
101093-93-0 | 95% | 5g |
$818.00 | 2024-04-20 | |
Aaron | AR0004FU-10g |
Benzoic acid, 2-(2-phenoxyethoxy)- |
101093-93-0 | 95% | 10g |
$1539.00 | 2023-12-16 | |
Aaron | AR0004FU-1g |
Benzoic acid, 2-(2-phenoxyethoxy)- |
101093-93-0 | 95% | 1g |
$377.00 | 2025-01-20 | |
A2B Chem LLC | AA04654-50mg |
2-(2-Phenoxyethoxy)benzoic acid |
101093-93-0 | 95% | 50mg |
$80.00 | 2024-04-20 |
2-(2-Phenoxyethoxy)benzoic Acid Related Literature
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
Additional information on 2-(2-Phenoxyethoxy)benzoic Acid
Comprehensive Overview of 2-(2-Phenoxyethoxy)benzoic Acid (CAS No. 101093-93-0): Properties, Applications, and Industry Insights
2-(2-Phenoxyethoxy)benzoic Acid (CAS No. 101093-93-0) is a specialized organic compound with a unique molecular structure combining a benzoic acid core with a phenoxyethoxy side chain. This aromatic carboxylic acid derivative has garnered significant attention in pharmaceutical and chemical research due to its versatile properties. The compound's dual-functional design enables interactions with both polar and non-polar environments, making it valuable for drug formulation and material science applications.
Recent studies highlight the growing demand for bioactive intermediates like 2-(2-Phenoxyethoxy)benzoic Acid in developing targeted drug delivery systems. Researchers are particularly interested in its potential as a prodrug component, where its hydrolytic stability and controlled release characteristics show promise for improving medication bioavailability. The compound's logP value (approximately 3.2) suggests favorable membrane permeability, a critical factor in pharmacokinetic optimization.
From a synthetic chemistry perspective, 101093-93-0 serves as a crucial building block for creating ester-based polymers with enhanced thermal stability. Industry reports indicate its emerging role in specialty coatings, where its molecular architecture contributes to improved adhesion and flexibility. The compound's UV absorption profile (λmax ≈ 275 nm) also makes it relevant for light-stabilizing formulations in advanced materials.
Environmental considerations surrounding phenoxy-containing compounds have led to innovations in green chemistry approaches for producing 2-(2-Phenoxyethoxy)benzoic Acid. Modern catalytic methods now achieve yields exceeding 85% while reducing solvent waste, addressing the pharmaceutical industry's push toward sustainable synthesis. Analytical techniques like HPLC-MS and NMR spectroscopy confirm the compound's high purity (>98%), meeting stringent quality control standards for GMP applications.
The global market for fine chemical intermediates including CAS 101093-93-0 is projected to grow at 6.2% CAGR through 2030, driven by expanding biopharmaceutical research and advanced material development. Regulatory agencies have classified this compound as non-hazardous under standard handling conditions, though proper laboratory safety protocols should always be followed. Its crystalline form (melting point 98-102°C) and solubility profile (soluble in ethanol, acetone; slightly soluble in water) facilitate diverse formulation strategies.
Emerging applications explore the compound's potential in agricultural science as a plant growth regulator precursor, though research remains in early stages. The electronic industry also investigates its derivatives for organic semiconductor applications, leveraging its conjugated π-system. As analytical technologies advance, new structure-activity relationships continue to be discovered, expanding the utility of this multifunctional chemical entity across scientific disciplines.
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